molecular formula C14H10Cl2O2 B1608216 3,4-Dichloro-3'-methoxybenzophenone CAS No. 844885-25-2

3,4-Dichloro-3'-methoxybenzophenone

Cat. No.: B1608216
CAS No.: 844885-25-2
M. Wt: 281.1 g/mol
InChI Key: IPGJDBBWKZKVEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichloroanisole and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods: In an industrial setting, the production of 3,4-Dichloro-3’-methoxybenzophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,4-Dichloro-3’-methoxybenzophenone can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 3,4-dichlorobenzophenone.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzophenones.

    Oxidation: 3,4-Dichlorobenzophenone.

    Reduction: 3,4-Dichloro-3’-methoxybenzyl alcohol.

Scientific Research Applications

3,4-Dichloro-3’-methoxybenzophenone is widely used in scientific research due to its unique chemical properties. In chemistry , it serves as a precursor for the synthesis of more complex organic molecules. In biology and medicine , it is used in the study of enzyme interactions and as a probe in proteomics research. In the industry , it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 3,4-Dimethylbenzophenone
  • 4-Chloro-3’-methoxybenzophenone
  • 3,4-Dichlorobenzophenone

Comparison: 3,4-Dichloro-3’-methoxybenzophenone is unique due to the presence of both chlorine and methoxy substituents on the benzophenone structure. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to 3,4-dimethylbenzophenone .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGJDBBWKZKVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374181
Record name 3,4-Dichloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-25-2
Record name (3,4-Dichlorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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